molecular formula C22H24N2O6S2 B2396177 (E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006964-56-2

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2396177
CAS No.: 1006964-56-2
M. Wt: 476.56
InChI Key: VUUPXIXONAQEFT-GHVJWSGMSA-N
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Description

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazol-3(2H)-yl core, which is known for its diverse biological activities. The presence of multiple functional groups, including a methoxyphenyl sulfonyl group and an ethyl substituent, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazol-3(2H)-yl core, followed by the introduction of the ethyl and methoxyphenyl sulfonyl groups. Key steps include:

    Formation of the benzo[d]thiazol-3(2H)-yl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Attachment of the methoxyphenyl sulfonyl group: This is typically done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Final esterification: The compound is esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[6-ethyl-2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-4-15-5-10-18-19(13-15)31-22(24(18)14-21(26)30-3)23-20(25)11-12-32(27,28)17-8-6-16(29-2)7-9-17/h5-10,13H,4,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUPXIXONAQEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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